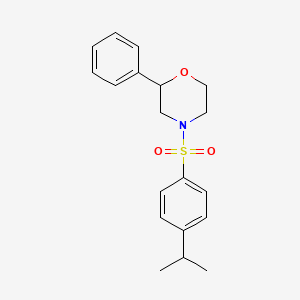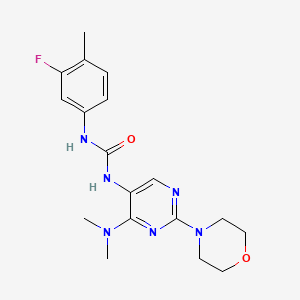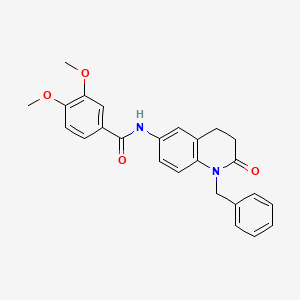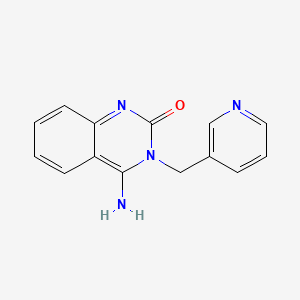
(2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C22H22FN3O and a molecular weight of 363.436. It is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of this compound or its similar structures has been reported in several studies. For instance, a study reported the synthesis of a precursor, (4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone, with a total yield of 40% .Molecular Structure Analysis
The molecular structure of this compound or its similar structures has been analyzed using single-crystal X-ray diffraction data . The dihedral angle between the mean planes of the two rings is 1.30(4)° .Chemical Reactions Analysis
The chemical reactions involving this compound or its similar structures have been studied. For example, a study reported that 2-(4-fluorophenyl)-1H-benzo[d]imidazole and 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole are suitable scaffolds in the acquisition of PAMs of the GABA-A receptor with enhanced metabolic stability and reduced potential for hepatotoxicity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound or its similar structures include a density of 1.2±0.1 g/cm3, boiling point of 567.6±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.6 mmHg at 25°C, enthalpy of vaporization of 85.2±3.0 kJ/mol, flash point of 297.1±30.1 °C, index of refraction of 1.615, molar refractivity of 102.5±0.3 cm3, and molar volume of 293.9±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
Research has focused on the synthesis of novel bioactive heterocycles and their structural characterization. For instance, a study by Prasad et al. (2018) explored the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles, showing antiproliferative activity. This work underlines the significance of structural analysis in understanding the stability and bioactivity of such compounds (Prasad et al., 2018).
Optical and Spectroscopic Properties
The optical properties of compounds with similar structures have been extensively studied. Volpi et al. (2017) synthesized a series of imidazole derivatives with remarkable Stokes' shifts, highlighting their potential as low-cost luminescent materials. This suggests the relevance of such compounds in developing materials with specific optical properties (Volpi et al., 2017).
Potential Therapeutic Applications
Some derivatives have been investigated for their therapeutic potential. Vacher et al. (1999) explored novel derivatives as selective and potent agonists at 5-HT1A receptors, indicating their potential in treating depression. This underscores the importance of structural modifications in enhancing the bioactivity and selectivity of such compounds (Vacher et al., 1999).
Radiosynthesis and Imaging Applications
Blanckaert et al. (2005) reported the synthesis, radiosynthesis, and in vivo evaluation of a compound for visualizing the 5-HT2A receptor with SPECT, demonstrating the application of such molecules in diagnostic imaging (Blanckaert et al., 2005).
Safety and Hazards
Direcciones Futuras
The future directions for this compound or its similar structures include further investigation of their potential as lead structures for the development of metabolically robust, α1β2γ2GABA-A receptor-positive allosteric modulators . Another study reported the radiosynthesis of a similar structure and its preliminary in vivo evaluation .
Propiedades
IUPAC Name |
(2-fluorophenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c23-20-9-5-4-8-19(20)22(27)25-13-10-17(11-14-25)16-26-15-12-24-21(26)18-6-2-1-3-7-18/h1-9,12,15,17H,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZOBHVMCCKSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide](/img/structure/B2612371.png)

![6-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2612376.png)
![1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612377.png)

![N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2612385.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2612387.png)


![2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2612390.png)


![2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2612393.png)

